3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects and are being explored as potential anticancer and anti-inflammatory agents .
Mode of Action
It’s known that benzothiazole derivatives can interact with various targets leading to changes in cellular processes .
Biochemical Pathways
The compound 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one may affect several biochemical pathways. Chronic inflammation is increasingly recognized as a critical factor in cancer development, and benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They may affect the pathways involving key inflammatory cytokines like IL-6 and TNF-α .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant inhibitory activity against certain types of cancer cells .
Action Environment
Factors such as temperature and solvent can affect the synthesis of benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dioxane under reflux conditions for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Cyclization Reactions: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, ethanol, or acetonitrile, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include substituted benzothiazole derivatives, sulfoxides, sulfones, and various heterocyclic compounds. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Researchers use this compound to study the mechanisms of action of benzothiazole derivatives and their interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the role of specific molecular targets in disease processes.
Industrial Applications: In the industry, the compound and its derivatives are explored for their potential use in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-chlorobenzoyl chloride: A reagent used in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thiol: A compound with similar biological activities and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and benzoyl group enhances its reactivity and potential for forming diverse derivatives with various biological activities .
Properties
IUPAC Name |
3-(2-chlorobenzoyl)-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-10-6-2-1-5-9(10)13(17)16-11-7-3-4-8-12(11)19-14(16)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAASKSJSMWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3SC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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